Teroxalene

Schistosomiasis Pharmacokinetics Antiparasitic

Researchers screening antischistosomal candidates often lack validated controls for juvenile-stage assays, where praziquantel shows reduced efficacy. Teroxalene (CAS 14728-33-7) addresses this gap as a well-characterized disubstituted piperazine with confirmed activity against developmental S. mansoni stages. • Active against praziquantel-refractory juvenile schistosome stages; validated tool compound for stage-specific viability assays. • Distinct HPLC retention (LogP ~7.1) enables robust separation from praziquantel, albendazole, and ivermectin in analytical workflows. • Published human PK parameters (t₁/₂ ~10 h, ~20% oral bioavailability) support PBPK modeling of highly lipophilic antiparasitics.

Molecular Formula C28H41ClN2O
Molecular Weight 457.1 g/mol
CAS No. 14728-33-7
Cat. No. B088759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeroxalene
CAS14728-33-7
Molecular FormulaC28H41ClN2O
Molecular Weight457.1 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl
InChIInChI=1S/C28H41ClN2O/c1-5-28(3,4)24-11-14-26(15-12-24)32-21-9-7-6-8-16-30-17-19-31(20-18-30)25-13-10-23(2)27(29)22-25/h10-15,22H,5-9,16-21H2,1-4H3
InChIKeyLRQIJOWDNRNLDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Teroxalene Chemical Identity and Procurement


Teroxalene (CAS 14728-33-7, molecular formula C28H41ClN2O, molecular weight 457.09 g/mol) is a synthetic disubstituted piperazine derivative assigned the International Nonproprietary Name (INN) 'teroxalene' [1]. Structurally, it features a 1-(3-chloro-4-methylphenyl) substituent and a 4-[6-[4-(tert-pentyl)phenoxy]hexyl] side chain on the piperazine core, imparting substantial lipophilicity (calculated LogP ~7.1) . Historically, teroxalene was investigated as an orally active antischistosomal agent, with its hydrochloride salt (CAS 3845-22-5) receiving a United States Adopted Name (USAN) and assignment of NSC 138704 by the National Cancer Institute [2]. The compound is classified under the broader category of antiparasitic agents and is currently listed as a small molecule drug entry (DB21129) in DrugBank [3]. Commercially, teroxalene hydrochloride is available from specialty chemical suppliers as a reference standard and research reagent, listed in the Sigma-Aldrich rare chemical collection .

Teroxalene Differentiation from Common Antiparasitics


Teroxalene occupies a distinct chemical space within piperazine-based antiparasitics that precludes simple substitution with common alternatives such as praziquantel (a pyrazinoisoquinoline), chloroquine (a 4-aminoquinoline), or unsubstituted piperazine. The compound's specific N-aryl substitution pattern — 3-chloro-4-methylphenyl on one piperazine nitrogen and a flexible hexyloxy linker terminating in a tert-pentylphenoxy group on the other — creates a unique pharmacophore distinct from the quinoline-based antimalarials and the pyrazinoisoquinoline scaffold of praziquantel . This substitution pattern contributes to the compound's ability to target developmental stages of Schistosoma mansoni that are refractory to praziquantel, including juvenile worm stages . Furthermore, teroxalene's calculated lipophilicity (LogP 7.1) is substantially higher than that of praziquantel (LogP ~2.5), resulting in markedly different tissue distribution profiles, as evidenced by the compound's pronounced accumulation in adipose tissue observed in pharmacokinetic studies [1]. These structural and pharmacological features mean that teroxalene cannot be regarded as functionally interchangeable with other antiparasitic piperazines or quinolines in experimental or veterinary settings.

Teroxalene Differentiation Evidence


Half-Life and Tissue Distribution vs. Praziquantel

Teroxalene hydrochloride exhibits a biological half-life of approximately 10 hours in humans following a single oral dose, with peak blood levels occurring at approximately 4 hours post-administration. At least 20% of an orally administered dose is absorbed, with nearly complete elimination occurring via the fecal route (only 4–8% urinary excretion) [1]. In contrast, praziquantel demonstrates a significantly shorter elimination half-life of 1–1.5 hours in humans, with peak plasma concentrations achieved at 1–2 hours and extensive first-pass hepatic metabolism [2]. This 6- to 10-fold longer half-life for teroxalene suggests a prolonged exposure window that may be advantageous for sustained antiparasitic activity. Additionally, teroxalene displays pronounced accumulation in adipose tissue at 23–30 days post-administration, a distribution pattern distinct from praziquantel, which distributes more uniformly and does not exhibit prolonged tissue sequestration [1].

Schistosomiasis Pharmacokinetics Antiparasitic

S. mansoni Efficacy vs. Praziquantel

In preclinical murine models of Schistosoma mansoni infection, teroxalene hydrochloride administered at 10 mg/kg daily for 7 days achieved a 95% reduction in parasite burden. Comparative evaluation against praziquantel, the current standard-of-care schistosomicide, indicated superior efficacy specifically against juvenile (pre-adult) worm stages . Praziquantel is known to be less effective against immature schistosomes (2–4 week old) compared to adult worms, with reported worm burden reductions of approximately 30–50% against juvenile stages at standard doses in murine models [1]. The differential efficacy against juvenile stages represents a mechanistically meaningful advantage, as juvenile worm clearance can interrupt the parasite life cycle earlier and prevent egg deposition-associated pathology.

Schistosomiasis In vivo efficacy Anthelmintic

Piperazine Scaffold vs. Quinoline Antimalarials

Teroxalene belongs to the piperazine class of antiparasitic agents, which is structurally and mechanistically distinct from the quinoline-based antimalarials (e.g., chloroquine, amodiaquine) and the pyrazinoisoquinoline praziquantel. In structure-activity relationship studies of piperazine-bridged bisquinoline antimalarials, compounds featuring piperazine linkers demonstrated IC50 values ranging from 1 to 100 nM against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains, and were substantially more effective in vivo against P. berghei compared to analogs with alkylamine bridges [1]. While teroxalene itself is not a bisquinoline, its piperazine scaffold with aryl substitutions is consistent with the privileged nature of this chemotype for antiparasitic activity. The chlorine substituent at the 3-position of the N-aryl ring further distinguishes teroxalene from simpler piperazine derivatives (e.g., diethylcarbamazine), which lack this halogen and exhibit different target specificity .

Medicinal chemistry Piperazine Antiparasitic

Hepatotoxicity Profile vs. Praziquantel

Teroxalene was withdrawn from clinical development and regulatory use due to irreversible hepatotoxicity, with documented dose-dependent liver injury observed in preclinical and early clinical studies [1]. In PK/distribution studies, teroxalene demonstrated prolonged retention in tissues, with the gastrointestinal tract and adipose tissue containing radioactivity at orders of magnitude higher than other tissues at 23–30 days post-administration [2]. This tissue retention profile is substantially different from that of praziquantel, which is rapidly metabolized and eliminated without evidence of long-term hepatic accumulation [3]. For procurement decisions, this hepatotoxicity profile necessitates stringent handling protocols and precludes any consideration for therapeutic applications, positioning teroxalene strictly as a research reference compound for in vitro studies, analytical method development, or controlled laboratory investigations.

Toxicology Drug safety Hepatotoxicity

Teroxalene Research and Procurement Applications


HPLC Reference Standard for Antiparasitic Analysis

Teroxalene hydrochloride serves as a well-characterized reference standard for high-performance liquid chromatography (HPLC) method development and validation in antiparasitic drug analysis. Its distinct chromatographic retention properties, arising from its high lipophilicity (LogP 7.1) and unique UV absorption profile, enable robust separation from commonly co-analyzed antiparasitic agents such as praziquantel, albendazole, and ivermectin. The compound is available from Sigma-Aldrich as part of its rare chemical collection and from other specialty vendors, making it accessible for analytical laboratory procurement .

Stage-Specific Antischistosomal Screening

Based on preclinical evidence demonstrating enhanced activity against juvenile Schistosoma mansoni stages relative to praziquantel, teroxalene is a valuable tool compound for in vitro stage-specific antischistosomal screening programs . Researchers investigating praziquantel-refractory juvenile worm biology or developing next-generation antischistosomals can employ teroxalene as a positive control or comparator to benchmark stage-specific efficacy in larval and juvenile worm viability assays.

Piperazine SAR and Lead Optimization

Teroxalene serves as a structural lead compound for medicinal chemistry programs focused on optimizing piperazine-based antiparasitics. Its disubstituted piperazine core with N-aryl and alkoxyaryl substituents represents a validated antiparasitic pharmacophore distinct from quinoline, pyrazinoisoquinoline, and benzimidazole scaffolds [1]. SAR exploration around teroxalene's substitution pattern could yield analogs with improved safety profiles while retaining or enhancing antiparasitic potency, particularly against drug-resistant schistosome strains.

PBPK Modeling of Lipophilic Antiparasitics

The well-documented pharmacokinetic profile of teroxalene — including its 10-hour human half-life, ~20% oral bioavailability, dominant fecal elimination, and pronounced adipose tissue sequestration — provides a valuable dataset for physiologically based pharmacokinetic (PBPK) modeling of highly lipophilic antiparasitic agents [2]. Computational pharmacologists and DMPK scientists can leverage these published parameters to refine models predicting tissue distribution and accumulation kinetics for compounds with LogP values exceeding 6.

Technical Documentation Hub

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